![molecular formula C14H15N3O2S B2812496 N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1385454-13-6](/img/structure/B2812496.png)
N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide, also known as CT04, is a chemical compound that has been synthesized and studied for its potential use in scientific research.
Scientific Research Applications
Histamine H2 Receptor Antagonists
The research conducted by Yanagisawa, Hirata, and Ishii (1984) explored the synthesis and biological activities of N-cyano amidine derivatives as potential histamine H2 receptor antagonists. They found that specific furan and thiazole derivatives exhibited more potent inhibitory actions on histamine-stimulated responses than cimetidine, a known antagonist. This study demonstrates the compound's relevance in developing treatments for conditions influenced by histamine, such as gastric acid secretion issues (Yanagisawa, Hirata, & Ishii, 1984).
Antitumor Activity
Albratty, El-Sharkawy, and Alam (2017) focused on the antitumor properties of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Their findings suggest some of these compounds, specifically fused pyrimidine acetonitrile derivatives, show significant inhibitory effects on various cancer cell lines, comparable to the effects of doxorubicin, a chemotherapy drug. This highlights the potential use of such compounds in cancer research and treatment development (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Assessment
Fadda, Salam, Tawfik, Anwar, and Etman (2017) investigated the insecticidal effectiveness of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study indicates the potential of these compounds to act as insecticides, offering an alternative to traditional pest management strategies (Fadda et al., 2017).
Antimicrobial Evaluation
Darwish, Atia, and Farag (2014) synthesized and evaluated the antimicrobial properties of isoxazole-based heterocycles. The study found that these compounds exhibited promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-14(2,9-15)17-12(18)6-11-8-20-13(16-11)10-4-5-19-7-10/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXIWNIRAXIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CSC(=N1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


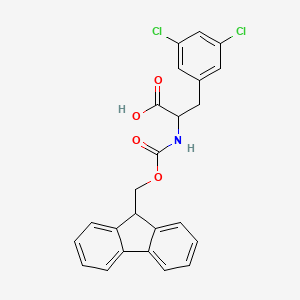

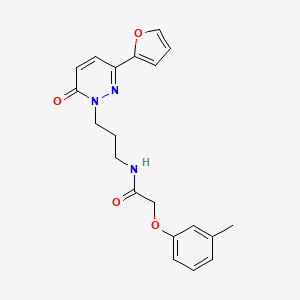
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
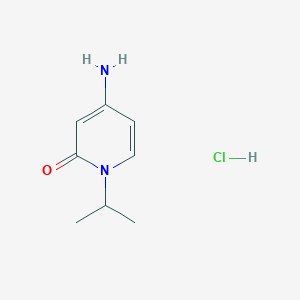
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)
![6-Cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
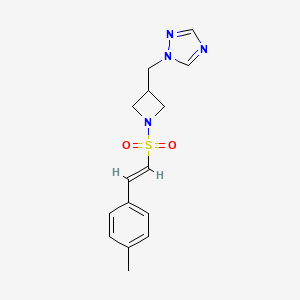
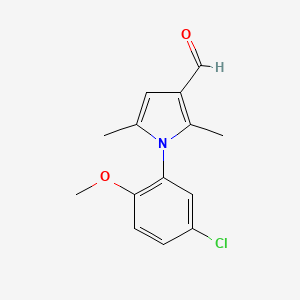
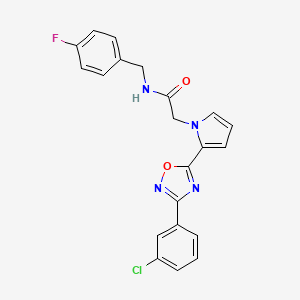
![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

![N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2812436.png)